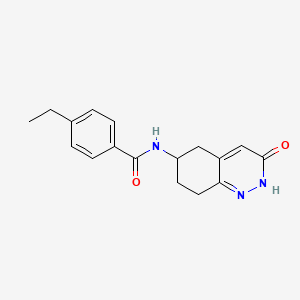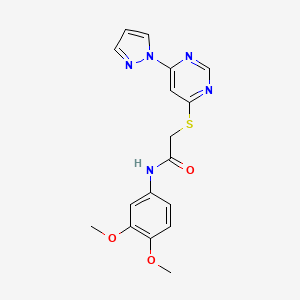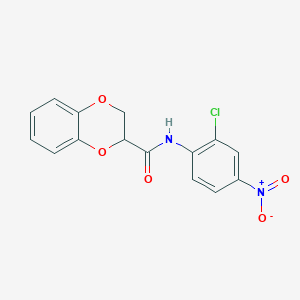
Ethyl 3-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of quinoline derivatives have been a subject of interest due to their potential applications in various fields, including medicinal chemistry. The compound falls within this category, where modifications to the quinoline structure aim to explore or enhance certain biological activities or chemical properties.
Synthesis Analysis
Synthetic routes for quinoline derivatives often involve complex reactions that allow for the introduction of various substituents onto the quinoline core. For instance, studies on pyridonecarboxylic acids reveal practical syntheses of quinoline derivatives that serve as key intermediates for further chemical modifications (Matsuoka et al., 1997). Such synthetic strategies are crucial for building the structural complexity inherent in the target compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure determination of specific quinoline derivatives provides insights into the molecular conformation, bonding interactions, and overall geometric arrangement, essential for understanding the molecule's reactivity and interaction with biological targets (Xiang-Shan Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their chemical structure, thereby altering their physical and chemical properties. These reactions include cyclization, substitution, and functional group transformations, which are pivotal in tailoring the molecules for specific applications or studies (Gao et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present on the quinoline core and the overall molecular architecture. Studies on the synthesis and transformations of quinoline derivatives highlight the impact of structural modifications on these chemical properties (Avetisyan et al., 2007).
科学的研究の応用
Quinoline Derivatives in Biochemistry and Medicine
Quinoline derivatives, including those similar to Ethyl 3-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, are recognized for their efficiency as fluorophores. They hold significant value in biochemistry and medicine for examining various biological systems. The search for sensitive and selective compounds continues, with aminoquinolines showing promise as potential antioxidants and radioprotectors due to their unique structural properties (Aleksanyan & Hambardzumyan, 2013).
Novel Organic Light-Emitting Device (OLED) Applications
Research into red-emissive D-π-A-structured fluorophores, which include aromatic amine donors, ethene-1,2-diyl as the π-bridge, and 1,8-naphthalimide as the acceptor subunit, reveals potential applications in organic light-emitting devices (OLEDs). These compounds exhibit red emission and standard-red fluorescence with satisfactory chromaticity, indicating their potential as standard-red light-emitting materials for OLED applications (Luo et al., 2015).
Fused Heterocyclic Synthons for Medicinal Chemistry
The synthesis of novel perianellated tetracyclic heteroaromatics, such as Ethyl 5-alkyl-5H-1-thia-3,5,6-triazaaceanfhrylene-2-carboxylates, from Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate highlights the versatility of quinoline derivatives as synthons in medicinal chemistry. These compounds are prepared through reactions with primary amines and triethyl orthoformate, showcasing the diverse synthetic routes available for creating complex fused heterocyclic structures with potential therapeutic applications (Mekheimer et al., 2005).
Antibacterial Quinolone Derivatives
The synthesis and study of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate the antibacterial potential of quinoline derivatives. These compounds show significant activities against both Gram-positive and Gram-negative bacteria, indicating their importance in the development of new antibacterial agents. The structure-activity relationships of these compounds offer insights into designing more effective quinolone-based therapeutics (Koga et al., 1980).
Fluorescence Quantum Yield Studies
Studies on the synthesis and fluorescence of N-aryl-2-aminoquinolines shed light on their luminescent properties, which are crucial for biological applications. The fluorescence quantum yields of these compounds vary with the solvent and the presence of substituents, providing valuable information for their use in fluorescence-based assays and imaging techniques (Hisham et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-4-3-5-17(12-15)26-21-18-13-16(24)6-7-20(18)25-14-19(21)22(28)27-8-10-31-11-9-27/h3-7,12-14H,2,8-11H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAQXYZPMZUMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)
![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)
![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)


![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)

